molecular formula C7H7BrN2O2S B14088066 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

Cat. No.: B14088066
M. Wt: 263.11 g/mol
InChI Key: KPSFYKRQKDCCFA-UHFFFAOYSA-N
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Description

9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thiadiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a brominated pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C7H7BrN2O2S

Molecular Weight

263.11 g/mol

IUPAC Name

9-bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C7H7BrN2O2S/c8-6-2-1-3-10-4-5-13(11,12)9-7(6)10/h1-3H,4-5H2

InChI Key

KPSFYKRQKDCCFA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2Br

Origin of Product

United States

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